molecular formula C16H19N3O2S B488689 1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-93-1

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B488689
CAS RN: 484694-93-1
M. Wt: 317.4g/mol
InChI Key: JRBNVDOFOHIVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a nitric oxide scavenger that has been used in various studies to investigate the role of nitric oxide in different biological systems.

Mechanism of Action

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction prevents nitric oxide from binding to its target proteins and inhibits its biological effects. The nitroxide radical formed by the reaction of this compound with nitric oxide is stable and can be detected by electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cardiovascular function, this compound has been shown to inhibit nitric oxide-induced vasodilation and reduce blood pressure. In neuronal signaling, this compound has been shown to inhibit nitric oxide-mediated neurotransmission and reduce synaptic plasticity. In immune response, this compound has been shown to inhibit nitric oxide-mediated inflammation and reduce cytokine production.

Advantages and Limitations for Lab Experiments

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several advantages for lab experiments. It is a potent nitric oxide scavenger that can be used to investigate the role of nitric oxide in different systems. This compound is stable and can be easily synthesized and purified. However, this compound also has some limitations. It is a reactive compound that can react with other molecules in biological systems, which can lead to non-specific effects. This compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has many potential future directions for scientific research. One potential direction is to investigate the role of nitric oxide in cancer biology using this compound. Nitric oxide has been shown to play a role in cancer progression, and this compound could be used to investigate the effects of nitric oxide inhibition on cancer cell growth and metastasis. Another potential direction is to investigate the role of nitric oxide in neurodegenerative diseases using this compound. Nitric oxide has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound could be used to investigate the effects of nitric oxide inhibition on disease progression. Overall, this compound has many potential future directions for scientific research, and its unique properties make it a valuable tool for investigating the role of nitric oxide in different biological systems.

Synthesis Methods

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be synthesized by the reaction of 2-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thioacetic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been widely used in scientific research to investigate the role of nitric oxide in various biological systems. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes such as vasodilation, neurotransmission, and immune response. This compound is a potent nitric oxide scavenger that can be used to inhibit the effects of nitric oxide in different systems. This compound has been used in studies to investigate the role of nitric oxide in cardiovascular function, neuronal signaling, and immune response.

properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-7-3-4-8-13(12)15-17-18-16(21-15)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBNVDOFOHIVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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